Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate
Description
Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate is a bicyclic compound featuring a pyrrolidine ring substituted at position 2 with a 3-bromophenyl group and at position 1 with an ethyl carboxylate ester. Its synthesis typically involves reductive amination or nucleophilic substitution strategies. For example, analogous procedures to the reduction of benzyl 2-oxopyrrolidine-1-carboxylate using lithium triethylborohydride (LiEt₃BH) in dichloromethane (DCM) may be employed to generate hydroxyl intermediates, followed by functionalization . The bromine atom at the meta position of the phenyl ring introduces steric bulk and electronic effects, influencing reactivity and molecular conformation.
Properties
IUPAC Name |
ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-2-17-13(16)15-8-4-7-12(15)10-5-3-6-11(14)9-10/h3,5-6,9,12H,2,4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVODUBHJPCXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC1C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-bromobenzaldehyde with pyrrolidine and ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the meta position of the phenyl ring undergoes nucleophilic substitution under specific conditions. This reactivity is exploited to introduce diverse functional groups:
Key observations:
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Copper(I) iodide catalyzes cross-coupling reactions with nitrogen- and sulfur-based nucleophiles .
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Suzuki-Miyaura coupling enables aryl-aryl bond formation, leveraging palladium catalysis .
Reduction Reactions
The pyrrolidine ring and ester group participate in selective reductions:
Ester Reduction
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Reagent : LiAlH₄, THF, 0°C → RT
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Product : 2-(3-Bromophenyl)pyrrolidine-1-methanol
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Outcome : Ester-to-alcohol conversion with >90% efficiency .
Ring Hydrogenation
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Conditions : H₂ (1 atm), Pd/C, EtOH, 25°C
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Product : Ethyl 2-(3-bromophenyl)piperidine-1-carboxylate
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Note : Partial saturation of the pyrrolidine ring occurs, forming a six-membered piperidine derivative .
Oxidation Reactions
Controlled oxidation modifies the pyrrolidine ring:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | H₂O, 0°C | Ethyl 2-(3-bromophenyl)-5-oxopyrrolidine-1-carboxylate | Ketone formation at C5 |
| m-CPBA | CH₂Cl₂, −20°C | N-Oxide derivative | Epoxidation not observed; oxidation limited to the nitrogen |
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Mechanistic Insight : Steric hindrance from the 3-bromophenyl group directs oxidation to the C5 position rather than the nitrogen.
Ring-Opening and Functionalization
The pyrrolidine ring undergoes ring-opening under acidic conditions:
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Reaction : HCl (conc.), reflux, 12 h
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Product : 3-(3-Bromophenyl)pentanedioic acid monoethyl ester
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Application : Serves as a precursor for γ-aminobutyric acid (GABA) analogs .
Stability and Side Reactions
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Thermal Degradation : Prolonged heating (>120°C) induces decarboxylation, yielding 2-(3-bromophenyl)pyrrolidine.
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Photoreactivity : UV exposure (254 nm) triggers homolytic C-Br bond cleavage, forming a phenyl radical intermediate .
Comparative Reactivity
A comparison with analogs highlights electronic effects:
| Compound | Reaction with NaN₃/CuI | Yield |
|---|---|---|
| 3-Bromophenyl derivative | Azide formation | 78% |
| 3-Chlorophenyl derivative | Azide formation | 62% |
| 3-Fluorophenyl derivative | No reaction | – |
Scientific Research Applications
Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that is currently being studied for its potential biological activities, such as antimicrobial or anticancer properties. Research is ongoing regarding the synthesis and evaluation of pyrrolidine derivatives for their biological activities.
Because the search results provide very little information about "this compound," a more thorough investigation into deep eutectic solvents and related chemicals may turn up more information on prospective uses and applications.
Deep Eutectic Solvents (DES)
- Novel Catalyst A novel deep eutectic solvent (ETPP-Br/THF-TCA-DES) can be prepared by mixing ethyl triphenylphosphonium bromide (ETPP-Br) and tetrahydrofuran-2,3,4,5-tetra-carboxylic acid (THF-TCA) . It can then be characterized by FT-IR, TGA/DTA, densitometer, eutectic point, and 1H NMR techniques and used as a capable and new catalyst for the synthesis of two sets of compounds .
- Components Ratio To check the best ratio and the chemical composition of the ethyl triphenylphosphonium bromide to tetrahydrofuran-2,3,4,5-tetracarboxylic acid mixture, the eutectic point experiment was performed . The best-obtained ratio of ETPP-Br to THF-TCA is about 7 to 3 (almost 2:1) .
Cholinesterase Inhibitors
- Proline-Based Carbamates A series of twenty-five benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates was prepared and completely characterized .
Antituberculosis Drug Tissue Penetration
Mechanism of Action
The mechanism of action of ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
Substituent Effects on Pyrrolidine Puckering
The puckering of the pyrrolidine ring is critical to its conformational flexibility and intermolecular interactions. Cremer and Pople’s puckering parameters (amplitude q and phase angle φ) quantify deviations from planarity . For Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate, the bulky 3-bromophenyl group likely induces a higher puckering amplitude (q) compared to analogs with smaller substituents (e.g., 3-chlorophenyl or unsubstituted phenyl). This increased puckering may enhance steric shielding of the carboxylate group, altering solubility or binding affinity.
Table 1: Puckering Parameters of Pyrrolidine Derivatives
Crystallographic and Structural Validation
Crystallographic studies using SHELX and ORTEP-3 software reveal that the bromine atom contributes to distinct diffraction patterns and molecular packing . The heavy atom effect of bromine enhances X-ray scattering, improving resolution in electron density maps. In contrast, fluorine-substituted analogs exhibit weaker scattering, complicating structural validation .
Table 2: Crystallographic Data Comparison
Electronic and Pharmacological Implications
Comparative studies with 3-chlorophenyl analogs show reduced binding affinity in receptor assays, suggesting bromine’s polarizability and van der Waals interactions are critical .
Biological Activity
Ethyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis, and pharmacological implications.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a pyrrolidine ring substituted with a bromophenyl group. This structural configuration is significant for its biological interactions.
Interaction with Biological Targets
The compound's bromophenyl group allows for π-π stacking interactions with aromatic amino acids, while the pyrrolidine ring facilitates hydrogen bonding with polar residues in proteins. These interactions are crucial for modulating enzymatic activities or receptor binding, making it a candidate for pharmaceutical research as an intermediate in drug synthesis .
Anticancer Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, studies on similar compounds have shown varying degrees of cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma). In these studies, compounds were evaluated for their ability to reduce cell viability, with some derivatives showing significant activity .
| Compound | Cell Line | Viability (%) | Reference |
|---|---|---|---|
| This compound | A549 | TBD | |
| 4-Bromophenyl derivative | A549 | 61 | |
| Control (Cisplatin) | A549 | 20 |
Antimicrobial Activity
In addition to anticancer effects, compounds similar to this compound have been tested for antimicrobial activity against various pathogens. However, many exhibited limited effectiveness against Gram-negative bacteria, indicating the need for further structural optimization to enhance efficacy .
Pharmacokinetic Studies
Pharmacokinetic studies are essential to understanding the behavior of this compound in biological systems. These studies often assess parameters such as absorption, distribution, metabolism, and excretion (ADME). For example, related compounds have shown varying brain exposure levels and plasma concentrations that correlate with their efficacy against specific targets .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of pyrrolidine derivatives for their biological activities. One notable study synthesized several variants and assessed their anticancer properties through in vitro assays. The findings indicated that modifications to the phenyl ring significantly influenced anticancer activity and cytotoxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
